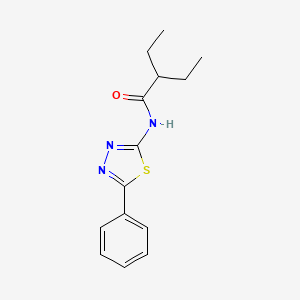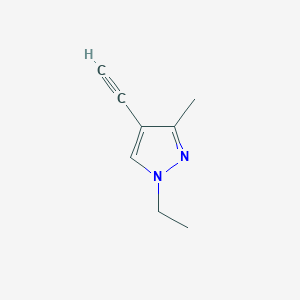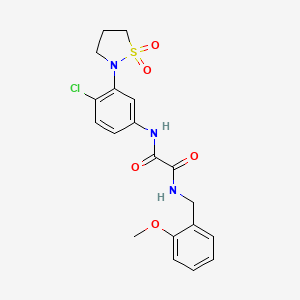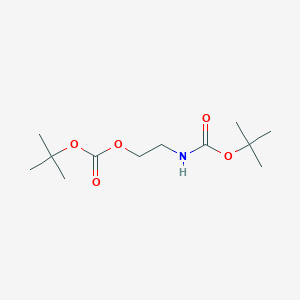![molecular formula C21H29FN4O2 B2544522 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one CAS No. 1251625-08-7](/img/structure/B2544522.png)
1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one is a complex organic compound that features a combination of piperazine, imidazolidinone, and fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Derivative: Cyclohexylamine reacts with ethylene oxide to form 4-cyclohexylpiperazine.
Introduction of the Imidazolidinone Group: The piperazine derivative is then reacted with an appropriate isocyanate to introduce the imidazolidinone group.
Addition of the Fluorophenyl Group: Finally, the compound is reacted with 4-fluorobenzaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(4-Phenylpiperazin-1-yl)-2-oxoethyl]-3-(4-chlorophenyl)imidazolidin-2-one
- 1-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-3-(4-bromophenyl)imidazolidin-2-one
Uniqueness: 1-[2-(4-Cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one is unique due to the presence of the cyclohexyl group, which may confer distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its binding affinity and specificity towards molecular targets, potentially leading to different biological activities.
Eigenschaften
IUPAC Name |
1-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]-3-(4-fluorophenyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2/c22-17-6-8-19(9-7-17)26-15-14-25(21(26)28)16-20(27)24-12-10-23(11-13-24)18-4-2-1-3-5-18/h6-9,18H,1-5,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXBEOFLTURQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)

![5-methyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2544444.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2544446.png)




![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2544460.png)

![1-(2,6-difluorophenyl)-3-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)urea](/img/structure/B2544462.png)
